Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(4-bromobutyl)-
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Overview
Description
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(4-bromobutyl)- is a heterocyclic compound that contains both oxazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(4-bromobutyl)- typically involves the formation of the oxazole and pyridine rings followed by the introduction of the 4-bromobutyl group. Common synthetic routes may include:
Cyclization Reactions: Formation of the oxazole ring through cyclization of appropriate precursors.
Nucleophilic Substitution: Introduction of the 4-bromobutyl group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production, including considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(4-bromobutyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Reduction of functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various substituted or functionalized derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(4-bromobutyl)- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(4-bromobutyl)- may include other heterocyclic compounds with oxazole and pyridine rings, such as:
- Oxazolo(5,4-b)pyridine
- Pyrido[2,3-d]oxazole
Uniqueness
The uniqueness of Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(4-bromobutyl)- lies in its specific substitution pattern and the presence of the 4-bromobutyl group, which may confer distinct chemical and biological properties.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
CAS No. |
142714-74-7 |
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Molecular Formula |
C10H11BrN2O2 |
Molecular Weight |
271.11 g/mol |
IUPAC Name |
1-(4-bromobutyl)-[1,3]oxazolo[5,4-b]pyridin-2-one |
InChI |
InChI=1S/C10H11BrN2O2/c11-5-1-2-7-13-8-4-3-6-12-9(8)15-10(13)14/h3-4,6H,1-2,5,7H2 |
InChI Key |
BNSNTXRNBSEEBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=O)N2CCCCBr |
Origin of Product |
United States |
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